Product packaging for Chlorosulfonic acid(Cat. No.:CAS No. 7790-94-5)

Chlorosulfonic acid

Cat. No.: B046556
CAS No.: 7790-94-5
M. Wt: 116.53 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Description

Chlorosulfonic acid (HSO₃Cl) is a potent, reactive sulfonating and chlorosulfonating agent indispensable in research and industrial synthesis. It is a colorless to pale yellow, fuming liquid that reacts violently with water, making it a highly versatile but demanding reagent. Its primary research value lies in its ability to introduce the sulfonyl chloride (-SO₂Cl) group into organic molecules, a key intermediate for generating sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives. This electrophilic reagent acts by attacking electron-rich aromatic rings in electrophilic aromatic substitution reactions, facilitating the synthesis of surfactants, detergents, dyes, and pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfurochloridic acid
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InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)Cl
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Molecular Formula

ClHO3S, Array, ClSO3H
Record name CHLOROSULFONIC ACID
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DSSTOX Substance ID

DTXSID1029706
Record name Chlorosulfuric acid
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Molecular Weight

116.53 g/mol
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Physical Description

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C
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Solubility

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75
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Vapor Density

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133
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Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQUID

CAS No.

7790-94-5
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Melting Point

-112 °F (USCG, 1999), -80 °C
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Advanced Synthetic Methodologies for Chlorosulfonic Acid

Industrial Production Processes and Engineering Innovations

The industrial manufacturing of chlorosulfonic acid is dominated by a direct synthesis route that has been refined over the years through significant engineering and process innovations. The primary goal is the safe, efficient, and continuous production of large quantities of the acid.

Reaction of Hydrogen Chloride with Sulfur Trioxide in Industrial Settings

The cornerstone of modern industrial this compound production is the direct and continuous reaction of dry hydrogen chloride (HCl) gas with sulfur trioxide (SO₃). atamanchemicals.compageplace.dewikipedia.org The chemical equation for this synthesis is:

HCl + SO₃ → ClSO₃H atamanchemicals.comwikipedia.org

This process is highly exothermic, necessitating careful temperature control to prevent the decomposition of the product. pageplace.de Reaction temperatures are typically maintained between 50–80 °C. pageplace.de Modern chemical plants predominantly use 100% liquid sulfur trioxide rather than dilute SO₃ gas from a contact sulfuric acid plant. pageplace.dechemcess.com This shift to pure SO₃ allows for more compact plant designs and simplifies the handling of waste gases. chemcess.com

The reaction is carried out in specialized reactors designed to manage the vigorous reaction and dissipate heat effectively. Materials of construction must be highly corrosion-resistant, such as glass-lined steel or steel coated with polytetrafluoroethylene (PTFE), to avoid contamination of the final product with impurities like iron. pageplace.de

Technological Advancements in this compound Manufacturing Efficiency

Continuous efforts to improve manufacturing efficiency have led to several technological advancements. These innovations focus on optimizing reaction conditions, improving energy efficiency, and increasing product throughput and safety.

Key technological advancements include:

Advanced Reactor Designs: Innovations in reactor technology include the use of packed columns where liquid this compound is sprayed to absorb the reactant gases, and mixing nozzles that allow for intensive mixing and rapid cooling of the hot reaction product. chemcess.comgoogle.com Venturi nozzles are also employed to mix the sulfur trioxide solution and hydrogen chloride gas. google.com

Continuous-Flow Processes: The adoption of continuous-flow sulfonation processes, including the use of microreactor technology, has significantly improved the yield, safety, and consistency of production. datavagyanik.com These systems allow for better control over reaction parameters and safer handling of the highly reactive intermediates. datavagyanik.com

Process Automation: The implementation of advanced process control systems, real-time monitoring, and automation has led to substantial improvements in efficiency, product quality, and operational safety. datavagyanik.comdatahorizzonresearch.comresearchgate.net

Heat and Resource Integration: The significant heat generated during the reaction can be harnessed to evaporate sulfur trioxide from low-percentage oleum, enhancing energy efficiency. chemcess.com Furthermore, some processes are designed to recycle recovered hydrogen chloride and sulfur trioxide, minimizing waste and reducing raw material consumption. chemcess.com

The table below summarizes key parameters and innovations in the industrial production process.

FeatureDescriptionResearch Finding
Primary Reactants Dry Hydrogen Chloride (HCl) and Sulfur Trioxide (SO₃)Modern plants favor pure liquid SO₃ over dilute gas for more compact and efficient operation. chemcess.com
Reaction Type Continuous, highly exothermicRequires robust cooling systems to maintain temperatures, often between 50-80°C, to prevent product decomposition. pageplace.de
Reactor Technology Packed columns, mixing nozzles, Venturi nozzles, microreactorsInnovations in reactor design improve mixing, heat transfer, and safety, enabling better process control. chemcess.comgoogle.comdatavagyanik.com
Process Control Real-time monitoring and automationEnhances production efficiency, consistency, and safety by allowing for precise control of reaction conditions. datavagyanik.comdatahorizzonresearch.com

Sustainable and Eco-Friendly Production Approaches for this compound

In line with global trends in chemical manufacturing, there is a growing emphasis on developing sustainable and eco-friendly methods for producing this compound. imarcgroup.com These approaches aim to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing greener technologies. marketresearchintellect.com

Key sustainable initiatives include:

Green Chemistry Principles: Research is focused on creating cleaner chemical processes through innovations in catalysis and reaction conditions to minimize waste generation. datahorizzonresearch.commarketresearchintellect.com This includes developing more atom-efficient synthetic routes. datahorizzonresearch.com

Waste Valorization: Some innovative processes utilize waste gas streams from other chemical manufacturing facilities, such as those producing benzyl (B1604629) chloride, as a source of hydrogen chloride, thereby saving resources and reducing pollution. google.com

Electrochemical Synthesis: Advancements in the electrochemical synthesis of this compound present a promising alternative to traditional methods, offering a potentially cleaner and more energy-efficient production pathway. marketresearchintellect.com

Improved Catalysis: The development of more efficient catalysts contributes to sustainability by improving product quality, enhancing reaction consistency, and potentially lowering the energy requirements of the process. datahorizzonresearch.com

Laboratory-Scale Synthesis Techniques and Refinements

For experimental and research purposes, where smaller quantities and often higher purity are required, different synthetic methods are employed. These techniques are generally more suited for batch operations rather than continuous industrial production.

Chlorination of Sulfuric Acid for Experimental Applications

A well-established laboratory method for preparing this compound involves the chlorination of sulfuric acid (H₂SO₄). atamanchemicals.comwikipedia.org This was the original synthesis method used by its discoverer, Alexander William Williamson, in 1854. wikipedia.org The most common chlorinating agent used for this purpose is phosphorus pentachloride (PCl₅). pageplace.dewikipedia.orgyoutube.com

The reaction proceeds as follows: PCl₅ + H₂SO₄ → ClSO₃H + POCl₃ + HCl wikipedia.org

Other chlorinating agents, such as phosphorus trichloride (B1173362) and thionyl chloride, can also be used. pageplace.de This method is particularly suitable for laboratory-scale operations where handling gaseous reactants like sulfur trioxide may be less practical. atamanchemicals.comwikipedia.org The resulting this compound is typically separated from byproducts like phosphoryl chloride (POCl₃) through distillation. youtube.com

Development of High-Purity this compound Grades for Specialized Research

Many specialized research and industrial applications, particularly in the pharmaceutical and electronics sectors, demand high-purity grades of this compound. datahorizzonresearch.combonafideresearch.com This has driven the development of refined purification techniques and the commercial availability of specialized grades.

Key aspects of high-purity grade development include:

High-Purity Demand: There is a significant market for this compound with purity levels of 98% or higher for use in sensitive applications like the synthesis of active pharmaceutical ingredients (APIs). datahorizzonresearch.comglobalgrowthinsights.comjmcfinechem.com

Purification Techniques: Laboratory-scale purification often involves fractional distillation, sometimes conducted in an atmosphere of hydrogen chloride to prevent decomposition, followed by fractional crystallization to achieve very high purity. sciencemadness.org

Specialty Manufacturing: Niche chemical manufacturers focus on producing small, high-purity batches of this compound specifically for research and development laboratories and custom synthesis firms. datavagyanik.com

Analytical Verification: The purity of the final product is confirmed using precise analytical methods. A typical analysis of a commercial high-purity grade would specify a purity of ≥98.0% and set maximum limits for impurities such as free HCl (≤0.5%), H₂SO₄ (≤1.5%), and iron (≤20 ppm). pageplace.dechemcess.comjmcfinechem.com Potentiometric titration is one of the methods used to accurately determine the acid's purity. niscpr.res.ingoogle.com

The following table details typical specifications for a high-purity commercial grade of this compound.

ParameterSpecificationAnalytical Method Reference
Appearance White to light-yellowish liquidJMC-L-0130 jmcfinechem.com
Purity 98.0% upTitration jmcfinechem.com
Free HCl Max. 0.5%Titration jmcfinechem.com
H₂SO₄ Max. 1.5%Titration jmcfinechem.com
Iron (Fe) Max. 20ppmSpectrophotometry jmcfinechem.com

Mechanistic Investigations of Chlorosulfonic Acid Reactivity

Electrophilic Species Generation and Reaction Pathways

The reactivity of chlorosulfonic acid is complex, with the nature of the electrophilic species and the reaction mechanism being highly dependent on the reaction conditions and the substrate. pageplace.de Under different circumstances, the active electrophile can be the intact this compound molecule, sulfur trioxide, or a solvated species. pageplace.de

Formation and Role of Sulfur Trioxide (SO3) in this compound Reactions

This compound can decompose, particularly at elevated temperatures (above 100°C), to produce sulfur trioxide (SO₃) and hydrogen chloride. pageplace.de This decomposition means that at higher temperatures, SO₃ can become a significant electrophilic species in reactions involving this compound. pageplace.destackexchange.com The presence of free SO₃ can lead to sulfonation of aromatic compounds. stackexchange.comgoogle.com In some cases, the reaction kinetics are first order in both the aromatic substrate and sulfur trioxide, which supports a mechanism where SO₃ is the active electrophile. pageplace.de

The formation of SO₃ from this compound is an equilibrium process. lsu.edu The equation for this decomposition is:

HSO₃Cl ⇌ SO₃ + HCl pageplace.destackexchange.com

This equilibrium can be influenced by the reaction conditions. For instance, removal of the gaseous hydrogen chloride can drive the reaction forward, increasing the concentration of SO₃. scribd.com

Contributions of this compound Solvated by SO3 (ClS2O6H) as an Electrophile

At elevated temperatures, in addition to free sulfur trioxide, a species described as this compound solvated by SO₃, with the proposed formula ClS₂O₆H, may act as the electrophile. pageplace.de This species is considered a potential reactive entity in the sulfonation process, particularly when this compound is used in excess or at higher temperatures where the decomposition to SO₃ is more significant. pageplace.de

Kinetic studies on the reaction of chlorobenzene (B131634) with this compound in dichloromethane (B109758) have suggested that ClS₂O₆H is the probable electrophilic species. pageplace.de This indicates that the reactivity of the system cannot always be attributed to free SO₃ alone, and the interaction between this compound and its decomposition products can generate new, highly reactive electrophiles.

Proposed Termolecular and Concerted Reaction Mechanisms

Research into the sulfonation of aromatic compounds has led to the proposal of mechanisms that deviate from the classic bimolecular electrophilic aromatic substitution. Modern computational and kinetic studies suggest that termolecular and concerted pathways can be involved. stackexchange.com

In some cases, particularly in concentrated solutions or oleum, it is proposed that two molecules of SO₃ form a transition state with the aromatic compound in a concerted mechanism, without the formation of a traditional sigma complex intermediate. stackexchange.com When this compound is used, kinetic studies of the chlorosulfonation of benzene (B151609) and toluene (B28343) in dichloromethane have shown the reaction to be first order in the aromatic compound and third order in this compound. scribd.com This third-order dependence is thought to be associated with the formation of an ion pair as the electrophile, which then reacts with the aromatic substrate. scribd.com This suggests a more complex, multi-molecular mechanism is at play. stackexchange.comscribd.com

Kinetics and Thermodynamic Analyses of this compound-Mediated Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of this compound-mediated reactions. These analyses help in determining the rate of reaction, the influence of reactant concentrations, and the position of equilibrium.

Reaction Order and Rate Constant Determinations

The reaction order with respect to the reactants in this compound-mediated transformations can vary significantly depending on the specific reaction and conditions. For example, the chlorosulfonation of benzene and toluene with this compound in dichloromethane was found to be first order with respect to the aromatic compound and third order with respect to this compound. scribd.com In contrast, the sulfonation of secondary aromatic amines with this compound in o-dichlorobenzene was determined to be an irreversible second-order reaction. pageplace.de

Table 1: Examples of Reaction Orders in this compound-Mediated Reactions

ReactionSubstrate(s)SolventOrder w.r.t. SubstrateOrder w.r.t. This compoundOverall OrderReference
ChlorosulfonationBenzene, TolueneDichloromethane134 scribd.com
SulfonationSecondary aromatic amineso-Dichlorobenzene1 (amine)Not specified2 pageplace.de
α-IodinationPropionic acid, Iodine1,2-Dichloroethane1 (propionic acid), 1 (iodine)13 acs.org
SulfonationPolystyrene-butadiene rubberNot specified1Not specified1 researchgate.netacs.org

Reversibility of Chlorosulfonation Processes and Equilibrium Considerations

Sulfonation reactions, unlike many other electrophilic aromatic substitutions such as nitration, are often reversible. globalspec.com This reversibility is a key thermodynamic consideration in processes involving this compound. acs.orgglobalspec.com The position of the equilibrium can be influenced by factors such as temperature and the concentration of byproducts. physicsandmathstutor.comst-ambrosecollege.org.uk

For example, in the chlorosulfonation of aromatic hydrocarbons, the initially formed sulfonic acid can be in equilibrium with the starting materials. scribd.com The hydrogen chloride produced as a byproduct can also play a role in the reversibility of the process. acs.org In the sulfonation of polystyrene-butadiene rubber, the accumulation of HCl was found to cause inhibition and reversibility, leading to desulfonation. acs.org

Studies on the equilibria between benzenesulfonyl chloride, sulfuric acid, and this compound have shown that these equilibria are acid-catalyzed and nearly independent of temperature in the range of 20–50°C. pageplace.de The general principle of Le Chatelier states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. st-ambrosecollege.org.uk In the context of chlorosulfonation, the removal of a product, such as HCl gas, can be used to drive the reaction towards the formation of the desired sulfonyl chloride. scribd.commasterorganicchemistry.com

Specific Mechanistic Studies on Diverse Substrates

Electrophilic Substitution on Aromatic Hydrocarbons by this compound

The reaction of this compound with aromatic hydrocarbons is a cornerstone of electrophilic aromatic substitution (EAS). Depending on the reaction conditions and the stoichiometry, the reaction can yield either arylsulfonic acids or arylsulfonyl chlorides. lsu.edulibretexts.org The process is generally understood to proceed via a standard SE2 mechanism, which involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a σ-complex or arenium ion. globalspec.commasterorganicchemistry.com A subsequent deprotonation step then restores the aromaticity of the ring, yielding the substituted product. globalspec.commasterorganicchemistry.com

The identity of the active electrophile can vary. In some systems, sulfur trioxide (SO₃), generated from the acid, is the key electrophile. almerja.comwikipedia.orgunacademy.com In other cases, particularly at lower temperatures, the electrophile is believed to be generated from the self-ionization of this compound, with one proposed equilibrium being: 3ClSO₂(OH) ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ stackexchange.com

Kinetic studies on the reaction of chlorobenzene with this compound in dichloromethane suggest the electrophilic species is likely ClS₂O₆H, which is essentially this compound solvated by SO₃. pageplace.de

When an excess of this compound is used, the reaction typically proceeds in two stages to form the sulfonyl chloride. rsc.orglsu.edu First, the aromatic compound is sulfonated to produce the corresponding sulfonic acid and hydrogen chloride. In the second stage, the sulfonic acid reacts with another equivalent of this compound to yield the arylsulfonyl chloride and sulfuric acid. stackexchange.comrsc.orglsu.edu

This two-step mechanism is represented by the following equations for benzene:

C₆H₆ + ClSO₃H → C₆H₅SO₃H + HCl stackexchange.comlsu.edu

C₆H₅SO₃H + ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ stackexchange.comlsu.edu

Studies on the sulfonation of toluene with this compound have investigated the factors influencing the ratio of ortho and para isomers. rsc.org The formation of the ortho-toluenesulfonyl chloride is particularly important for the synthesis of saccharin (B28170). almerja.comwikipedia.org The mechanism involves the attack of the electrophile on the toluene ring, where the intermediate carbocation can be stabilized by the electron-donating methyl group, leading to the formation of the substituted product. almerja.com

Mechanisms of Chlorosulfonation of Polystyrene and Related Polymers

The chlorosulfonation of polystyrene (PS) and its copolymers is a widely used method for functionalizing these polymers, introducing sulfonic acid or sulfonyl chloride groups onto the aromatic rings of the styrene (B11656) units. This modification is a typical electrophilic aromatic substitution reaction. researchgate.netrsc.org The reaction introduces a sulfonic acid group (-SO₃H) onto the vacant para position of the benzene rings within the polymer chain. acs.org

Kinetic investigations into the sulfonation of polystyrene-butadiene rubber (PSBR) with this compound have shown that the reaction rate can be described by a first-order reversible model with respect to the aromatic ring content. researchgate.netacs.orgacs.org The reversibility of the process is attributed to the inhibitory effect of the hydrogen chloride (HCl) gas produced as a byproduct of the reaction. researchgate.netacs.orgacs.org This has led to the proposal of two potential mechanisms: an irreversible model where the effect of HCl is negligible, and a more accurate reversible model where the HCl produced can induce desulfonation. acs.orgjscimedcentral.com

The degree of sulfonation is a critical parameter that can be controlled by adjusting reaction conditions. Studies have identified optimum sulfonation times and concentrations of this compound to achieve a desired degree of sulfonation. For example, in one study on PSBR, an optimum time of 24 hours and a this compound concentration of 1.6 M/mL were required to achieve the maximum degree of sulfonation. acs.orgacs.org Research has also shown that the reaction is very surface-selective; even after extended reaction times, the modification is confined to a thin surface layer of the polymer substrate. rsc.org

The sulfonation reaction can also be accompanied by crosslinking, particularly at higher temperatures. scielo.br This side reaction involves the formation of sulfone bridges between two sulfonic acid groups on different polymer chains (or different parts of the same chain), which can alter the physical properties of the final material. scielo.br

The table below presents kinetic data from a study on the sulfonation of polystyrene-butadiene rubber.

Kinetic Model InvestigatedFindingImplicationSource(s)
First-Order Irreversible Did not fully fit the experimental data.The reaction is not a simple, one-way process. acs.orgacs.org
First-Order Reversible Found to accurately model the reaction rate.The byproduct HCl inhibits the forward reaction and can cause desulfonation, establishing an equilibrium. researchgate.netacs.orgacs.org

Hydride Ion Transfer Processes Initiated by this compound

Beyond its role as a sulfonating agent, this compound can also initiate reactions through hydride ion transfer processes. This mechanism is particularly relevant in reactions with alkanes containing tertiary hydrogen atoms. Research has shown that this compound can act as an oxidizing agent, abstracting a hydride ion (H⁻) from the tertiary position of an alkane to generate a tertiary carbocation. dtic.mil

This initiation step can trigger a chain reaction. The newly formed carbocation can then abstract a hydride ion from another alkane molecule, propagating the chain. dtic.mil This process is distinct from the mechanisms observed with sulfuric acid under similar conditions. dtic.mil

A comparative study involving (+)-3-methylhexane and halosulfonic acids (including this compound) at low temperatures revealed that the rate of hydride ion transfer was significantly greater than the rate of isomerization. dtic.mil With this compound at -78°C, the rate constant for the hydride ion transfer reaction was found to be about fifty times larger than that for isomerization. This indicates that under these conditions, the carbocation formed by hydride abstraction is more likely to abstract another hydride from an alkane molecule than it is to undergo rearrangement (e.g., a methyl shift). dtic.mil

The proposed mechanism involves:

Initiation: Oxidation of the alkane by this compound to form a tertiary carbocation.

Propagation: The carbocation abstracts a hydride ion from the tertiary position of another alkane molecule.

This hydride ion transfer capability highlights the versatility of this compound in promoting reactions beyond electrophilic substitution, enabling it to function as an initiator for carbocation-based transformations of hydrocarbons. dtic.mil

Applications of Chlorosulfonic Acid in Advanced Organic Synthesis

General Sulfonation and Chlorosulfonation Chemistry

The primary application of chlorosulfonic acid in organic synthesis is as a sulfonating and chlorosulfonating agent. veolianorthamerica.comresearchgate.net These reactions introduce the sulfonyl group (-SO₃H) or the sulfonyl chloride group (-SO₂Cl) into organic molecules, creating crucial intermediates for numerous industrial and pharmaceutical products. thieme-connect.comnih.gov

This compound provides a direct and efficient pathway for the synthesis of both sulfonic acids and sulfonyl chlorides from aromatic compounds. The reaction proceeds in a stepwise manner. Initially, an aromatic compound reacts with one equivalent of this compound to produce the corresponding arylsulfonic acid, with the evolution of hydrogen chloride (HCl). lsu.eduresearchgate.net If an excess of this compound is used (typically at least two equivalents), the intermediate sulfonic acid is further converted into the corresponding arylsulfonyl chloride, producing sulfuric acid as a byproduct. lsu.eduresearchgate.netrsc.org

This two-stage reaction can be represented as follows:

ArH + ClSO₃H → ArSO₃H + HCl

ArSO₃H + ClSO₃H → ArSO₂Cl + H₂SO₄

This method is fundamental for producing key synthetic intermediates. pageplace.de For instance, the reaction of benzene (B151609) with an excess of this compound is a standard method for preparing benzenesulfonyl chloride. orgsyn.org Similarly, one of the original industrial syntheses of saccharin (B28170) begins with the reaction of toluene (B28343) with this compound to yield a mixture of ortho- and para-toluenesulfonyl chloride. wikipedia.orgwikipedia.orgchemistryviews.org The ortho-isomer is then separated and subjected to further reactions to form saccharin. wikipedia.org

The direct conversion of arenes to their sulfonyl chlorides using excess this compound is a widely applied strategy in medicinal chemistry. rsc.org

This compound's reactivity allows for the functionalization of a broad spectrum of organic compounds, including aliphatic, aromatic, and heteroaromatic systems. thieme-connect.com

Aliphatic Compounds: Straight-chain aliphatic alcohols can be sulfated using this compound without the degradation that can occur with other sulfonating agents like sulfur trioxide. pageplace.de A prominent industrial example is the sulfation of lauryl alcohol (dodecan-1-ol) to produce lauryl sulfate (B86663), a key ingredient in detergents and shampoos. pageplace.deveolianorthamerica.com The reaction of this compound with long-chain fatty acids results in α-sulfo fatty acids. lsu.edu It also reacts with alkenes to form chlorosulfate (B8482658) esters or, in the presence of polar solvents, alkene sulfonic acids. lsu.edu

Aromatic Compounds: As discussed, aromatic hydrocarbons are readily chlorosulfonated. lsu.edu This reaction is a cornerstone for producing intermediates for sulfa drugs, dyes, and pesticides. atamanchemicals.comveolianorthamerica.com The reaction conditions can be controlled to favor either sulfonation or the formation of the sulfonyl chloride. researchgate.net

Heteroaromatic Compounds: The sulfonation of heterocyclic compounds is also effectively achieved with this compound. For example, pyrroles and indoles can be sulfonated using a this compound solution in acetonitrile. researchgate.net

The table below summarizes the functionalization of various organic compounds using this compound.

Compound ClassSubstrate ExampleProduct TypeReference
Aliphatic Lauryl alcoholAlkyl sulfate pageplace.de
Long-chain fatty acidα-Sulfo fatty acid lsu.edu
AlkeneChlorosulfate ester / Alkene sulfonic acid lsu.edu
Aromatic TolueneToluenesulfonyl chloride wikipedia.org
BenzeneBenzenesulfonyl chloride orgsyn.org
Heteroaromatic PyrrolePyrrolesulfonic acid researchgate.net
IndoleIndolesulfonic acid researchgate.net

Synthesis of Sulfonic Acids and Sulfonyl Chlorides via this compound

Catalytic Roles of this compound in Organic Reactions

Beyond its role as a stoichiometric reagent, this compound is a powerful and efficient acid catalyst for a variety of organic transformations. thieme-connect.combioorganica.org.ua Its strong acidic nature and dehydrating properties are key to its catalytic activity. pageplace.de

This compound serves as an effective Brønsted acid catalyst, protonating substrates to facilitate subsequent reactions. rsc.org It has been successfully employed as a catalyst in several classic condensation reactions.

Pechmann Condensation: It catalyzes the von Pechmann condensation of phenols with β-ketoesters to synthesize substituted coumarins. sigmaaldrich.com

Biginelli Reaction: this compound is used as an alternative to traditional acid catalysts for the one-pot, three-component Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. sigmaaldrich.combioorganica.org.ua

Esterification: It functions as a catalyst in the esterification of aliphatic alcohols, demonstrating its utility in promoting condensation through its action as an acidic dehydrating agent. atamanchemicals.comglobalspec.com

This compound's versatility as a catalyst extends to promoting a range of important reaction types, including alkylation, halogenation, rearrangement, and cyclization. pageplace.dethieme-connect.compublish.csiro.au

Reaction TypeSubstrate(s)Product(s)Conditions / NotesReference
Halogenation p-Dichlorobenzene1,2,4,5-TetrachlorobenzeneHigh temperature (140 °C) globalspec.com
p-DiiodobenzeneTetrachlorodiiodobenzeneIodine catalyzed, 50 °C globalspec.com
Rearrangement OzonidesEsters and other carbonylsCatalyzes cleavage and rearrangement researchgate.net
Cyclization Electrophilic OlefinsCyclic compoundsActs as a strong acid cyclization agent atamanchemicals.com
Phenyl-substituted alcoholsCyclopropenyl carbocationsGeneration of carbocation intermediates researchgate.net

Detailed research findings indicate its specific roles:

Halogenation: At elevated temperatures (140-220 °C), this compound can act as a chlorinating agent for aromatic substrates, likely through a homolytic pathway. globalspec.com The presence of iodine can catalyze chlorination under milder conditions. globalspec.com

Rearrangement: It is known to catalyze the rearrangement of ozonides. researchgate.net

Cyclization: this compound is reported to be an excellent agent for promoting electrophilic olefin cyclization. atamanchemicals.com It has also been used to generate highly reactive intermediates like cyclopropenyl carbocations from appropriately substituted alcohols. researchgate.net

Alkylation: It serves as a catalyst in the alkylation of alkenes. atamanchemicals.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This compound has proven to be an effective catalyst for several such syntheses.

Hantzsch Dihydropyridine Synthesis: An efficient method for synthesizing Hantzsch 1,4-dihydropyridine (B1200194) derivatives involves a three-component coupling of an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate, catalyzed by a small amount of this compound. ijacskros.com This method is noted for its short reaction times (around 30 minutes) and very good yields. ijacskros.com

Synthesis of Xanthenes: The one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes from aromatic aldehydes and β-naphthol is efficiently catalyzed by this compound, often under microwave irradiation to accelerate the reaction. derpharmachemica.com

Synthesis of 1,8-Naphthyridines: A green and sustainable protocol for the synthesis of 1,8-naphthyridine (B1210474) derivatives has been developed using a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 2-aminopyridine, which can be catalyzed by this compound supported on a porous organic polymer. researchgate.netscispace.com

These applications highlight this compound's role as an economical and powerful catalyst for building complex molecular architectures efficiently. ijacskros.comderpharmachemica.com

Facilitation of Alkylation, Halogenation, Rearrangement, and Cyclization Reactions

Synthesis of Biologically Active Molecules and Industrial Intermediates

This compound serves as a crucial reagent in the synthesis of a wide array of biologically active molecules and industrial intermediates. Its utility as a potent sulfonating and chlorinating agent allows for the introduction of the critical sulfonyl group into various organic frameworks, a key structural motif in many pharmaceuticals, agrochemicals, and dyes. datahorizzonresearch.comriverlandtrading.com

Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates Synthesis

The pharmaceutical industry extensively utilizes this compound for the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates. datahorizzonresearch.comdatavagyanik.com Its role is particularly prominent in the production of drugs containing sulfonamide and other sulfur-based functional groups. datahorizzonresearch.comveolianorthamerica.com

This compound is a key reagent in the synthesis of sulfonamide antibiotics, a class of drugs widely used to treat bacterial infections. datahorizzonresearch.comveolianorthamerica.comnih.gov The general synthesis of sulfonamides involves the reaction of an aromatic compound, such as acetanilide (B955), with this compound to produce an intermediate aryl sulfonyl chloride. nih.govwisc.edursc.org This intermediate is then reacted with an appropriate amine to form the final sulfonamide drug. wisc.edu For instance, the synthesis of sulfanilamide, a foundational sulfonamide antibiotic, involves the chlorosulfonation of acetanilide followed by amination and subsequent hydrolysis to remove the acetyl protecting group. nih.govslideshare.net

Beyond antibiotics, this compound is instrumental in the synthesis of other sulfur-containing drugs. These include diuretics like the benzothiadiazines and other compounds where the sulfonyl group is essential for pharmacological activity. veolianorthamerica.com The versatility of this compound allows for the creation of a diverse range of sulfonated intermediates that are precursors to various APIs. datahorizzonresearch.comthieme-connect.com

Table 1: Examples of Sulfonamide Drugs Synthesized Using this compound

Drug NameTherapeutic ClassRole of this compound
SulfanilamideAntibioticUsed to create the p-acetamidobenzenesulfonyl chloride intermediate. nih.govwisc.edu
SulfamethazineAntibioticUtilized in the formation of the sulfonyl chloride precursor. nih.gov
SulfadiazineAntibioticEmployed in the synthesis of the key sulfonyl chloride intermediate. nih.gov
BenzothiadiazinesDiureticsUsed as a reactant in intermediate steps of the synthesis process. veolianorthamerica.com

This table provides illustrative examples and is not exhaustive.

This compound plays a critical role in the synthesis of sildenafil (B151), the active ingredient in Viagra, and its analogues. nih.govresearchgate.net In a common synthetic route, a precursor molecule, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with this compound. nih.govresearchgate.net This reaction, often carried out in the presence of thionyl chloride, results in the formation of a key intermediate, a sulfonyl chloride derivative. nih.govgoogle.com This intermediate is then reacted with N-methylpiperazine to yield sildenafil. nih.govgoogle.com The use of this compound is a crucial step for introducing the sulfonyl group, which is a vital part of the sildenafil molecule's structure. rsc.orgukessays.com

Key Steps in Sildenafil Synthesis Involving this compound:

StepReactantsProduct
Chlorosulfonation5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, this compound, Thionyl chloride5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one (sulfonyl chloride intermediate) nih.gov
AminationSulfonyl chloride intermediate, N-methylpiperazineSildenafil nih.govgoogle.com

This table outlines the primary reaction steps where this compound is utilized.

This compound is utilized in the derivatization of thiourea compounds. For instance, in the synthesis of 1,2-dihydro-2-thionopyrazines and their N-oxides, chloropyrazines are reacted with thiourea in a sulfuric acid medium. rsc.org While this specific example uses sulfuric acid, the reactivity of this compound with thiols is a known reaction. Neat this compound can react with silica (B1680970) gel to form silica sulfuric acid, which can then be used to convert thiols to their corresponding thionitrites and subsequently to disulfides. researchgate.net This indicates the potential for this compound to be used in reactions involving thiourea and its derivatives to create new compounds with potential biological activity.

Synthesis of Sildenafil and its Analogues

Agrochemicals Production (Herbicides, Pesticides, Plant Growth Regulators)

The agrochemical industry relies on this compound for the production of a variety of essential products, including herbicides, pesticides, and plant growth regulators. datahorizzonresearch.comriverlandtrading.commarutifinechem.com Its role as a sulfonating agent is critical in synthesizing the active ingredients of many of these agrochemicals. riverlandtrading.com For example, this compound is used in the manufacturing of sulfonylurea herbicides, which are vital for crop protection. datavagyanik.com The introduction of the sulfonic acid group into organic molecules through reactions with this compound is a key step in creating these effective agricultural products. riverlandtrading.com

Examples of Agrochemicals Synthesized Using this compound:

Agrochemical TypeRole of this compound
Herbicides (e.g., Sulfonylureas)Used in the synthesis of the active ingredients. datahorizzonresearch.comdatavagyanik.com
PesticidesEmployed as a reactant in the manufacturing process. datahorizzonresearch.comatamanchemicals.comnih.gov
Plant Growth RegulatorsUtilized in the synthesis of these compounds. datahorizzonresearch.com

This table highlights the application of this compound in the production of various agrochemicals.

Manufacturing of Dyes, Pigments, and Optical Brighteners

This compound is an important reagent in the manufacturing of dyes, pigments, and optical brighteners. datahorizzonresearch.comriverlandtrading.comatamanchemicals.com It is used as a sulfonating or chlorosulfonating agent to prepare intermediates for a wide range of these colorants. veolianorthamerica.comlsu.edu The introduction of sulfonic acid groups into the molecular structure of dyes and pigments often enhances their water solubility and improves their ability to bind to fabrics, leading to better washfastness. atamanchemicals.com

In the production of optical brighteners, which are used to make materials appear whiter and brighter, this compound can be used in the sulfonation step. britannica.com For example, in the synthesis of certain stilbene-based optical brighteners, this compound is used to introduce sulfonic acid groups to enhance their water solubility and performance. raytopoba.comgoogle.com The reaction of this compound with precursor molecules is a key step in creating these fluorescent whitening agents. raytopoba.com

Precursors for Surfactants, Detergents, and Cleaning Agents

This compound is a crucial reagent in the synthesis of various surfactants, which are essential components in detergents and cleaning agents. bonafideresearch.comchemcess.commarketresearchintellect.com Its primary role is in the sulfation of long-chain alcohols and alkylphenols, a key step in producing anionic surfactants. lsu.eduveolianorthamerica.com Anionic surfactants are widely used for their excellent cleaning and foaming properties. bonafideresearch.com

The reaction of this compound with a long-chain alcohol produces an alkyl sulfate, as shown in the general equation below:

R-OH + ClSO₃H → R-OSO₃H + HCl wikipedia.org

In this reaction, 'R' represents a long hydrocarbon chain. The resulting alkylsulfuric acid is then neutralized with a base, typically sodium hydroxide (B78521), to form the sodium alkyl sulfate salt, which is the active surfactant ingredient.

This compound is often preferred over other sulfating agents like sulfur trioxide because it is a strong agent but reacts more moderately, leading to better yields and product color. veolianorthamerica.com The reaction is typically rapid and proceeds to completion due to the evolution of hydrogen chloride gas. veolianorthamerica.com

A variety of alcohols can be sulfated using this compound, including:

Long-chain fatty alcohols: These are derived from natural fats and oils or produced synthetically.

Ethoxylated alcohols: These are alcohols that have been reacted with ethylene (B1197577) oxide to add polyether chains.

Ester alcohols and long-chain hydroxy amides: These are specialty alcohols used in specific formulations. veolianorthamerica.com

The versatility of this compound allows for the production of a wide range of surfactants with tailored properties for different cleaning applications, from household laundry detergents to industrial cleaners. marketresearchintellect.comlsu.eduveolianorthamerica.com

Alpha-Chlorination of Carboxylic Acids

This compound serves as an effective catalyst for the alpha-chlorination of aliphatic carboxylic acids. orgsyn.org This reaction introduces a chlorine atom at the carbon atom adjacent to the carboxyl group (the α-position). The resulting α-chloro carboxylic acids are valuable intermediates in organic synthesis. orgsyn.orggoogle.com

The process typically involves treating the carboxylic acid with a chlorinating agent, such as chlorine gas, in the presence of this compound. orgsyn.orgresearchgate.net The high acidity of this compound and its ability to create a more homogeneous reaction mixture are believed to be key to its effectiveness. orgsyn.org To suppress unwanted free-radical chlorination at other positions on the carbon chain, oxygen is often used to scavenge free radicals. orgsyn.org

The general reaction can be represented as:

R-CH₂-COOH + Cl₂ --(ClSO₃H)--> R-CHCl-COOH + HCl

This method has been successfully applied to a variety of aliphatic carboxylic acids. orgsyn.org For instance, the α-chlorination of ε-benzoylaminocaproic acid, an intermediate in the synthesis of d,l-lysine dihydrochloride, can be achieved using this method. orgsyn.org

The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to optimize the yield of the desired α-chloro acid. orgsyn.org The resulting α-chloro acids can be further converted into other useful compounds, such as their corresponding methyl esters for characterization purposes. orgsyn.org

Synthesis of Quinoxaline (B1680401) Derivatives

This compound plays a pivotal role in the synthesis of various quinoxaline derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. ijpras.commdpi.com A key application of this compound in this context is the introduction of a sulfonyl chloride (-SO₂Cl) group onto the quinoxaline ring system. This is typically achieved through an electrophilic aromatic substitution reaction where the quinoxaline derivative is treated with this compound. ijpras.commdpi.comacademicjournals.org

The resulting quinoxaline sulfonyl chloride is a versatile intermediate that can be readily reacted with various nucleophiles, such as amines, to produce a diverse library of sulfonamide derivatives. ijpras.commdpi.com

A general synthetic route is as follows:

A substituted quinoxaline is reacted with this compound, often under cold conditions, to yield the corresponding quinoxaline sulfonyl chloride. ijpras.comjddtonline.info

The quinoxaline sulfonyl chloride is then reacted with a primary or secondary amine, often in the presence of a base like pyridine, to form the desired N-substituted quinoxaline sulfonamide. ijpras.commdpi.com

This methodology has been employed to synthesize numerous quinoxaline sulfonamides that have been investigated for various therapeutic properties. mdpi.comresearchgate.net For example, researchers have synthesized series of 7-sulfonamide derivatives of 2,3-diphenylquinoxaline (B159395). ijpras.com In these syntheses, 2,3-diphenylquinoxaline is first treated with this compound to produce 2,3-diphenylquinoxaline-7-sulfonyl chloride. ijpras.com This intermediate is then reacted with different amines to generate the final sulfonamide products. ijpras.com

Chlorosulfonic Acid in Polymer and Materials Science Research

Polymer Functionalization and Property Enhancement

Chlorosulfonic acid is extensively utilized for the functionalization of polymers to enhance their properties for specific applications. This includes introducing sulfonic acid groups to create ion exchange resins and superabsorbent materials, as well as modifying polymer surfaces to improve their characteristics.

Sulfonation of Polymers for Ion Exchange Resins and Superabsorbent Polymers

The introduction of sulfonic acid groups (-SO3H) into the polymer matrix using this compound is a key method for producing cation exchange resins. google.com These resins are crucial in various industrial processes, including water treatment. datahorizzonresearch.com The sulfonation of crosslinked vinyl polymers, such as those prepared from styrene (B11656) and divinylbenzene, with this compound leads to the formation of surface-type ion-exchange resins. jst.go.jp The reaction proceeds by the rapid sulfonation of the polymer's surface region, with a "sulfo-front" moving towards the inner part of the polymer over time. jst.go.jp Research has shown that the concentration of this compound in the solvent rapidly decreases at this front, resulting in a narrow, well-defined sulfonated region. jst.go.jp While concentrated sulfuric acid is also a common sulfonating agent, this compound can be a more reactive alternative, although it necessitates the use of highly acid-proof reaction systems due to the production of hydrogen chloride gas as a byproduct. google.com

In the realm of superabsorbent polymers (SAPs), this compound is employed as a sulfating agent to modify polysaccharides like starch and cellulose (B213188). researchgate.netgoogle.com The sulfation of these natural polymers introduces anionic functional groups, which can enhance their water-absorbing capabilities. researchgate.netgoogle.com For instance, potato starch sulfate (B86663) has been synthesized by reacting potato starch with this compound in pyridine. researchgate.net Similarly, sulfated cellulosic fibers for use in SAPs can be produced by reacting the fibers with sulfating agents, including this compound. google.com The introduction of sulfate groups can also be a step in the synthesis of superabsorbent hydrogels, for example, by grafting monomers like acrylonitrile (B1666552) onto sulfated starch. researchgate.net

Table 1: Comparison of Sulfonating Agents for Ion Exchange Resin Synthesis

Sulfonating Agent Key Characteristics Byproduct
This compound High reactivity Hydrogen Chloride Gas
Concentrated Sulfuric Acid Less expensive, but requires large excess Water
Fuming Sulfuric Acid (Oleum) High reactivity -
Sulfur Trioxide High reactivity -

Chemical Modification of Polymer Surfaces using this compound

This compound is an effective agent for the chemical surface modification of various polymers to alter their surface properties. For instance, the treatment of poly(p-xylylene) (PPX) thin films with this compound results in the introduction of sulfonyl chloride and sulfone functionalities. nih.gov The extent of this reaction, including the depth of penetration and the degree of substitution, can be controlled by adjusting the reaction conditions such as time, temperature, and the concentration of the acid. nih.gov This allows for either bulk modification or confinement of the functionalization to the polymer surface. nih.gov

Similarly, the surfaces of polyolefin films, such as low-density polyethylene (B3416737) (LDPE), have been modified using this compound. aip.orgaip.org In the case of LDPE, staining with this compound leads to the formation of isolated corroded spots on the surface. aip.orgaip.org This modification can impact the charge trapping and stability properties of the polymer, which is relevant for applications in electret devices. aip.orgaip.org The sulfonation of polymer surfaces can also be a pretreatment method to induce the nucleation of apatite, creating bonelike apatite-polymer composites for biomedical applications. nih.gov For example, high molecular weight polyethylene (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) surfaces, when sulfonated and subsequently treated with calcium hydroxide (B78521), can form a bonelike apatite layer in a simulated body fluid. nih.gov

Preparation of Sulfonated Polyethersulfone (SPES) for Membrane Applications

Sulfonated polyethersulfone (SPES) is a material of significant interest for membrane applications, particularly as cation-exchange membranes, due to its excellent mechanical strength, and chemical and thermal stability. mdpi.comresearchgate.net this compound is a commonly used sulfonating agent for the preparation of SPES. mdpi.comresearchgate.net The sulfonation is typically carried out by dissolving polyethersulfone (PES) in a solvent like concentrated sulfuric acid and then adding this compound. mdpi.comnih.govresearchgate.net

The degree of sulfonation (DS), which is the number of sulfonic acid groups per repeating unit of the polymer, is a critical parameter that influences the properties of the resulting SPES membrane. researchgate.net The DS can be controlled by adjusting reaction parameters such as the polymer concentration, reaction time, temperature, and the strength of the sulfonating agent. mdpi.com An increase in the DS generally leads to an increase in the hydrophilicity and water uptake of the SPES membrane, as indicated by a reduced contact angle with water. researchgate.net However, the tensile strength of the membrane tends to decrease with a higher DS. researchgate.net The introduction of sulfonic acid groups creates a negative charge on the membrane surface, which can lead to greater electrostatic repulsion towards certain molecules, a desirable property for reducing fouling in applications like ultrafiltration. researchgate.net

Table 2: Effect of Degree of Sulfonation (DS) on SPES Membrane Properties

Property Effect of Increasing DS Reference
Hydrophilicity Increases researchgate.net
Water Uptake Increases researchgate.net
Tensile Strength Decreases researchgate.net
Proton Conductivity Increases researchgate.net

Synthesis and Properties of Sulfaminated Polyetheretherketone (PEEK)

This compound plays a crucial role in the synthesis of sulfaminated polyetheretherketone (SA-PEEK), a promising material for anion-conducting membranes. rsc.orgresearchgate.net The synthesis is a multi-step process that begins with the chlorosulfonation of PEEK using this compound. rsc.orgresearchgate.net This initial step is advantageous as it is simpler than alternative methods and can introduce a small amount of cross-linking, which enhances the mechanical properties of the polymer. rsc.org

The resulting chlorosulfonated PEEK is a versatile intermediate that can be further modified. rsc.org In the second step, it is reacted with a secondary amine, such as dimethylamine (B145610) or diethylamine, to form the sulfaminated PEEK. rsc.orgresearchgate.net The final step involves the functionalization of the sulfaminated PEEK membranes by reacting them with various aqueous acid solutions (e.g., HCl, HBr, HNO3, H2SO4, H3PO4). rsc.orgresearchgate.net This process creates a dialkyl-ammonium cation fixed on the polymer backbone with a mobile counter-anion, imparting anion-conducting properties to the membrane. rsc.org These SA-PEEK membranes exhibit high thermal stability, a high elastic modulus, and respectable anionic conductivity, making them suitable for applications in acidic environments like vanadium redox flow batteries. researchgate.net

Sulfonation of Block Copolymers for Hydrophilic Character

The sulfonation of block copolymers using this compound is a widely employed technique to introduce hydrophilic character into these materials. mdpi.com This is particularly relevant for the development of polymer electrolyte membranes (PEMs) for fuel cells, where distinct hydrophilic and hydrophobic domains are desirable for efficient proton transport. psu.edunih.govacs.org

In the case of poly(arylene ether sulfone) (SPEs) block copolymers, post-sulfonation with this compound can be used to selectively sulfonate the hydrophilic blocks. psu.edunih.govacs.org This leads to a high local concentration of sulfonic acid groups within these blocks, which enhances the hydrophilicity and promotes more defined phase separation between the hydrophilic and hydrophobic components of the copolymer. psu.edu The degree of sulfonation can be controlled by adjusting the concentration of this compound used in the reaction. psu.edu The resulting sulfonated block copolymer membranes have been shown to exhibit high proton conductivity, even at lower relative humidity, which is a critical performance metric for fuel cells. nih.govacs.org For instance, an SPE block copolymer with an ion exchange capacity (IEC) of 2.20 meq/g demonstrated a proton conductivity of 0.14 S/cm at 80% relative humidity and 80°C. nih.govacs.org

Advanced Materials Synthesis and Modification

This compound is also instrumental in the synthesis and modification of other advanced materials. For example, it has been used to functionalize conjugated microporous polymers (CMPs) to create solid acid catalysts. acs.orgwhiterose.ac.uk The post-functionalization of CMPs with this compound yields sulfonated polymers with high acidity, which have shown excellent catalytic activity in the production of biodiesel. acs.orgwhiterose.ac.uk Additionally, this compound is used in the synthesis of H-Sulfo-POSS (polyhedral oligomeric silsesquioxanes), which are nanocomposites that can act as catalysts in biofuel production. rsc.org

Graphene Exfoliation and Dispersion from Graphite (B72142) using this compound

This compound (CSA) has been identified as a highly effective agent for the liquid-phase exfoliation of graphite to produce graphene. This method stands out because it can achieve spontaneous exfoliation without the need for mechanical agitation like sonication, which can introduce defects into the graphene structure. mdpi.com Research has demonstrated that this compound can dissolve graphite to form solutions of individual graphene sheets at concentrations as high as 2 mg/mL. researchgate.net

The mechanism behind this efficient exfoliation involves the superacid nature of CSA. It protonates the graphene sheets, creating positively charged surfaces. This leads to the formation of charge transfer complexes that facilitate strong electrostatic repulsion between the layers of graphite, causing them to separate or exfoliate spontaneously into the acid. researchgate.net This process yields high-purity, pristine graphene with minimal defects compared to the starting graphite material. mdpi.com

Studies using Density Functional Theory (DFT) have further elucidated this process. The calculations show that the geometric matching between this compound molecules and the carbon rings of graphene facilitates significant charge transfer. mdpi.com This charging of the separating graphene monolayers is crucial as it prevents their reaggregation, leading to stable dispersions. mdpi.com The yield of this spontaneous exfoliation process is significant, and research has shown it can be enhanced further. For instance, the addition of pyrene (B120774) to the this compound has been reported to more than double the exfoliation yield, reaching up to approximately 5% by weight. mdpi.com

Table 1: Graphene Exfoliation Performance using this compound

ParameterFindingSource
Exfoliation Method Spontaneous liquid-phase exfoliation (no sonication) mdpi.com, researchgate.net
Mechanism Protonation of graphene sheets leading to electrostatic repulsion researchgate.net
Maximum Concentration Isotropic concentrations up to 2 mg/mL researchgate.net
Graphene Quality Produces pristine, high-purity graphene with few defects mdpi.com
Enhanced Yield Addition of pyrene increases yield to ~5 wt% mdpi.com

Carbon Nanotube Alignment and Electrothermal Applications

This compound plays a pivotal role in the post-processing of carbon nanotube (CNT) assemblies to enhance their material properties for advanced applications. One key application is in the fabrication of aligned CNT sheets for electrothermal devices. The process involves immersing a pristine, as-synthesized CNT sheet into a this compound solution and subsequently stretching it. mdpi.comresearchgate.net

This CSA-assisted stretching induces a high degree of alignment among the carbon nanotubes within the sheet. mdpi.com The alignment dramatically improves the electrical and mechanical properties of the material. Research findings indicate that compared to pristine CNT sheets, the specific strength of CSA-stretched sheets can increase five-fold, while the specific conductance can double. mdpi.com

These enhanced properties translate directly into superior electrothermal performance, which is the ability to convert electrical energy into heat. researchgate.net The aligned structure provides a more efficient path for electron conduction. mdpi.com As a result, CSA-stretched CNT sheets exhibit excellent heating capabilities, including a fast response rate of 6.5 °C/s and the ability to reach a temperature of 180 °C in under 30 seconds with a low input voltage of 2.5 V. mdpi.comresearchgate.net The heating profile remains stable and uniform even after bending and twisting, making these materials ideal for flexible heaters in wearable technology, smart windows, and de-icing systems. mdpi.com

Table 2: Performance Enhancement of CNT Sheets via CSA Stretching

PropertyPristine CNT SheetCSA-Stretched CNT SheetImprovement FactorSource
Specific Strength Baseline5x Increase5 mdpi.com
Specific Conductance Baseline2x Increase2 mdpi.com
Heating Response Rate -6.5 °C/s- mdpi.com, researchgate.net
Max Temperature (at 2.5V) -180 °C (in <30s)- mdpi.com, researchgate.net
Flexibility FlexibleRetains performance after bending/twistingHigh mdpi.com

Production of Functional Two-Dimensional (2D) Materials

The utility of this compound in materials science extends beyond carbon-based nanomaterials to the production of other functional two-dimensional (2D) materials. Researchers have developed an intercalation-assisted exfoliation method using CSA to produce high-quality, large-aspect-ratio sheets of materials like hexagonal boron nitride (hBN) and molybdenum disulfide (MoS2). zendy.ioresearchgate.net

This technique addresses a common challenge in the production of 2D materials, which often involves a trade-off between the lateral size of the exfoliated flakes and their quality. researchgate.net The CSA-based route allows for the fabrication of 2D sheets with average aspect ratios reportedly 30 times larger than those achieved through conventional liquid-phase exfoliation methods. zendy.ioresearchgate.net

A key feature of this process is the combination of this compound intercalation with an in situ functionalization step, for example, using pyrene sulfonate. zendy.io This functionalization occurs during the exfoliation process and results in a suspension of thin, large-area flakes that are stable in various polar solvents, such as N-methyl-2-pyrrolidone (NMP). zendy.ioresearchgate.net The resulting stable suspensions are suitable for fabricating functional materials, including laminates and coatings with desirable electrical properties for various practical applications. zendy.io

Table 3: 2D Materials Produced via CSA-Assisted Exfoliation

2D MaterialKey OutcomeFeaturesSource
Graphene High-quality, large-area flakesStable dispersions for conductive coatings zendy.io, researchgate.net
Hexagonal Boron Nitride (hBN) Large aspect ratio sheets (~30x conventional methods)Stable in polar solvents, suitable for laminates zendy.io, researchgate.net
Molybdenum Disulfide (MoS2) Defect-free, large-area flakesIntercalation-assisted exfoliation zendy.io, researchgate.net

Analytical and Spectroscopic Characterization of Chlorosulfonic Acid Systems

Quantitative Analytical Methods for Industrial Chlorosulfonic Acid

The quality control of industrial-grade this compound necessitates precise and reliable analytical methods to determine the concentration of its principal components and impurities. pageplace.de A typical commercial sample may contain 98–99.5% this compound, with the remainder composed of sulfuric acid (0.2–2%), free sulfur trioxide (0–2%), hydrogen chloride (0–0.5%), and trace amounts of iron. pageplace.de

Potentiometric Titration for Component Determination

Potentiometric titration is a key method for the analysis of industrial this compound. google.com This technique allows for the determination of total acidity and chloride content. In a typical procedure, a sample is carefully hydrolyzed, and the resulting solution is titrated with a standard solution of sodium hydroxide (B78521) using a glass electrode and a saturated calomel (B162337) electrode to determine the total acidity. google.comnih.gov The endpoint is identified by the second derivative of the titration curve. google.com

A modified approach involves a two-step titration on the same sample. google.com After the initial neutralization titration for total acidity, the solution's acidity is adjusted with sulfuric acid, and a potentiometric precipitation titration is performed with a silver nitrate (B79036) standard solution to quantify the chloride content. google.com This method simplifies the operational process. google.com Potentiometric titration has also been effectively used to titrate heterocyclic nitrogen bases in non-aqueous media using this compound as the titrant. nih.govniscpr.res.in

Precipitation Titration Methodologies

Precipitation titration is another fundamental technique for the analysis of this compound, primarily for determining the chloride content. The Mohr method is a classic example of precipitation titration where chloride ions are titrated with a silver nitrate standard solution. uobabylon.edu.iqphiladelphia.edu.jo In the context of this compound analysis, after hydrolysis of the sample, the resulting chloride ions are titrated with silver nitrate. google.com

An alternative precipitation method involves the use of barium chloride to precipitate sulfate (B86663) ions, which can be indirectly used to determine the this compound content in a mixture. For instance, in the analysis of thionyl chloride for this compound impurity, the sample is first hydrolyzed at a low temperature. google.com Barium chloride solution is then added to precipitate the sulfate ions. google.com The resulting solution is then titrated with a standard EDTA solution after adding a buffer and an indicator to determine the amount of unreacted barium, which allows for the calculation of the original this compound content. google.com This method avoids the corrosive issues associated with other analytical techniques. google.com

Thermometric Determination of Sulfur Trioxide in this compound

A rapid and precise method for determining the concentration of free sulfur trioxide in this compound is based on thermometry. researchgate.netacs.orgacs.org This method leverages the exothermic reaction between sulfur trioxide and hydrogen chloride to form this compound. researchgate.netacs.org The procedure involves measuring the temperature rise when gaseous hydrogen chloride is passed through a sample of this compound containing free sulfur trioxide. researchgate.netacs.org

The heat of formation of this compound from gaseous hydrogen chloride and solid sulfur trioxide is approximately 14.4 kg-cal. acs.org The measured temperature increase is directly proportional to the amount of free sulfur trioxide present. This thermometric method is noted for its precision, with a reported standard deviation of ±0.024% sulfur trioxide, and is significantly faster than methods that rely on determining total acidity and chloride content. researchgate.net An important advantage is that the presence of up to 5% sulfuric acid does not interfere with the measurement. researchgate.net The existence of the equilibrium ClSO₃H ⇌ HCl + SO₃ at or below room temperature provides the basis for this analytical technique. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives, as well as for monitoring the progress of reactions involving this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing this compound and its reaction products. acs.orgnist.gov The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific vibrational modes. acs.orgnist.gov

FTIR is widely used to monitor sulfonation and chlorosulfonation reactions. For example, in the chlorosulfonation of polystyrene, the appearance of strong absorption bands at approximately 1366 cm⁻¹ (asymmetric stretch) and 1166 cm⁻¹ (symmetric stretch) confirms the formation of the sulfonyl chloride (-SO₂Cl) group. researchgate.net When this group is further reacted to form a sulfonamide, the band at 1366 cm⁻¹ shifts to a lower frequency around 1164 cm⁻¹ due to amide resonance. researchgate.net

In the synthesis of ionic liquids involving this compound, FTIR can differentiate between the formation of a chlorosulfonate anion ([SO₃Cl]⁻) and a sulfamic acid moiety. researchgate.netresearchgate.net The presence of a broad absorption in the range of 3600-2400 cm⁻¹ can be indicative of an -SO₃H group. The technique is also crucial in studying the sulfonation of polymers like polyvinylidene fluoride (B91410) (PVDF), where it helps to confirm the incorporation of sulfonic acid groups into the polymer structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure of compounds derived from this compound. researchgate.netresearchgate.netuwc.ac.za

In the study of ionic liquids formed from the reaction of this compound with N-heteroaromatic compounds, ¹H and ¹³C NMR are essential for structural elucidation. researchgate.netresearchgate.netunideb.hu For instance, in the reaction with 1-methylimidazole, NMR analysis, including ¹H and ¹³C spectra, was used to confirm the formation of 1-methylimidazolium (B8483265) chlorosulfate (B8482658) rather than a zwitterionic sulfonic acid derivative. unideb.hu The chemical shifts of the protons and carbons in the resulting ionic liquid provide definitive evidence of its structure. researchgate.netunideb.hu The ¹H NMR spectrum of a reaction product might show a characteristic broad signal for the acidic proton of a sulfonic acid group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound. measurlabs.comresearchgate.net This high level of accuracy allows for the determination of a molecule's elemental formula, providing significant insights into its composition and structure. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. researchgate.net This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.net

In the context of chemical systems involving this compound, HRMS is invaluable for confirming the identity of reaction products. For instance, in syntheses where this compound is used as a sulfonating agent, HRMS analysis of the product can verify the successful incorporation of the sulfonyl group. An improved synthesis of sildenafil (B151), for example, utilizes a chlorosulfonation reaction with this compound and thionyl chloride. mdpi.com The structure of the resulting product and related compounds were confirmed using several methods, including HRMS, which provides the exact mass and helps determine the molecular formula. mdpi.com

The technique works by ionizing a sample and then separating the resulting ions based on their mass-to-charge (m/z) ratio. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are capable of achieving the high resolution needed for these precise measurements. researchgate.net The high mass accuracy, often within 5 parts per million (ppm), allows for confident identification of molecular structures, from small organic molecules to large macromolecules. measurlabs.comnih.gov

For example, in the characterization of sulfated steroids, HRMS provides mass accuracy within 5 ppm for both ³²S and ³⁴S isotopic peaks, which helps in confirming the elemental formula. nih.gov The fragmentation patterns produced in HRMS also enhance the precision of chemical formula prediction and database comparison. researchgate.net

Microwave Spectroscopy for Molecular Structure and Motion

Microwave spectroscopy provides highly detailed information about the molecular structure and internal dynamics of molecules in the gas phase. The high-resolution rotational spectrum of this compound (ClSO₂OH) has been investigated using Fourier transform microwave spectrometers, revealing critical aspects of its structure and the motion of its hydroxyl group. utrgv.eduillinois.edu

Studies covering a frequency range of 5–18 GHz have successfully recorded the rotational spectra for both the ³⁵Cl and ³⁷Cl isotopologues of this compound. utrgv.eduillinois.edu The observation of a-, b-, and c-type rotational transitions is significant, as the presence of c-type lines definitively establishes that the molecule lacks a plane of symmetry. utrgv.edu This finding suggests that the hydroxyl (-OH) group is not in the same plane as the Cl-S bond and undergoes a large amplitude internal motion. utrgv.edu This motion involves the hydroxyl hydrogen flipping between two equivalent, non-planar structures. illinois.edu

This internal rotation results in the splitting of rotational energy levels into two distinct tunneling states. utrgv.edu The energy difference between these states has been precisely measured. Quantum chemical calculations using methods like MP2 and B3LYP with an aug-cc-pVTZ basis set have been performed to complement the experimental data. utrgv.eduillinois.edu The rotational constants derived from these theoretical calculations show good agreement with the experimental values, and the energy barrier for the large amplitude motion of the OH group was calculated to be 2.6 kcal/mol (or approximately 12 kJ/mol). utrgv.eduillinois.edu

The detailed spectroscopic constants determined from these studies provide a precise picture of the molecule's geometry and the dynamics of its hydroxyl group.

Spectroscopic Constants for this compound Isotopologues
Parameter35ClSO2OH37ClSO2OH
Tunneling Energy (ΔE)52.6926(16) MHz52.6397(46) MHz

Data sourced from Reynolds et al. utrgv.edu

Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX) are complementary techniques used for the high-resolution imaging and elemental analysis of materials. thermofisher.com TEM provides detailed morphological and structural information by passing a beam of electrons through an ultra-thin sample, while EDX (also known as EDS) identifies the elemental composition of the sample by detecting the characteristic X-rays emitted when the electron beam interacts with it. thermofisher.commst.or.jp

In the context of this compound, these techniques are not typically used to analyze the acid itself, but rather to characterize materials that have been synthesized or modified using it. For example, when this compound is used to sulfonate a catalyst support, TEM can be employed to visualize the morphology of the resulting catalyst particles, including their size, shape, and dispersion. researchgate.net

EDX analysis is particularly crucial in these systems for confirming the success of the sulfonation process. researchgate.net By scanning the electron beam across the sample, an elemental map can be generated, showing the spatial distribution of different elements. mst.or.jp In a catalyst sulfonated with this compound, EDX would be used to detect the presence and distribution of sulfur (S) and chlorine (Cl) alongside the other constituent elements of the material. thermofisher.comresearchgate.net This provides direct evidence that the sulfonyl groups have been attached to the material's surface. researchgate.net

The EDX spectrum displays peaks corresponding to the characteristic X-ray energies of each element present, allowing for qualitative and quantitative analysis. researchgate.netnih.gov The principle involves an incident electron from the microscope's beam ejecting an inner-shell electron from an atom in the sample. mst.or.jp An outer-shell electron then drops to fill the vacancy, releasing energy in the form of an X-ray that is unique to that element. mst.or.jp This makes TEM-EDX a powerful combination for linking the structural features of a material to its elemental composition at the nanoscale. thermofisher.com

Thermogravimetric Analysis (TGA) for Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labmanager.com It is widely used to characterize the thermal stability and decomposition profile of materials. The output of a TGA experiment is a thermogram, which plots mass percentage against temperature.

TGA is a valuable tool for evaluating the properties of materials that have been functionalized using this compound. For instance, the thermal stability of polymers or carbon-based catalysts can be significantly altered by sulfonation. By comparing the TGA profiles of a material before and after treatment with this compound, the effect of the functionalization on its thermal properties can be quantified.

A study on carbohydrate-derived catalysts used various sulfonation methods, including one with this compound in chloroform. researchgate.net The thermal stability of each resulting catalyst was examined using TGA. researchgate.net The thermogram reveals the temperatures at which the material begins to degrade. Typically, a slight weight loss at temperatures up to 150°C can be attributed to the loss of moisture (dihydroxylation). researchgate.net More significant mass loss at higher temperatures corresponds to the decomposition of the sulfonic acid groups and, eventually, the carbon support itself.

By analyzing the onset temperature of decomposition and the percentage of mass lost at different stages, researchers can assess the thermal stability of the sulfonated material. For example, in a study of chlorosulfonated polyethylene (B3416737)/nanoclay nanocomposites, TGA was used to scrutinize the thermal properties and demonstrated that increasing the nanoclay content enhanced the thermal stability of the material. chemmethod.com This information is critical for determining the operational limits of catalysts and other functional materials in high-temperature applications.

Theoretical and Computational Chemistry Approaches to Chlorosulfonic Acid

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the intrinsic properties of the chlorosulfonic acid molecule. These studies provide a detailed picture of its geometry, stability, and the subtle interplay of electronic effects that govern its behavior.

Density Functional Theory (DFT) Calculations for Equilibrium Configurations

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For this compound, DFT calculations have been employed to determine its most stable three-dimensional arrangement, known as the equilibrium configuration. These calculations consistently show a tetrahedral geometry around the central sulfur atom.

Studies involving the interaction of this compound with graphene have utilized DFT to model the acid's geometry. mdpi.com In these models, the calculated bond lengths and angles provide a foundational understanding of the molecule's structure before it interacts with other substances. For instance, calculations have been performed at the Local Density Approximation (LDA) level of theory, which is well-suited for describing interactions in graphitic structures. The geometric parameters of an isolated this compound molecule have been calculated and compared using different computational packages like Gaussian and Dacapo to ensure accuracy. mdpi.com

Table 1: Calculated Equilibrium Geometry of this compound This table presents a selection of calculated bond lengths and angles for the this compound molecule from DFT studies. Note that specific values can vary depending on the level of theory and basis set used in the calculation.

ParameterCalculated Value (Gaussian)Calculated Value (Dacapo)
Bond Lengths (Å)
S-Cl2.072.06
S-O(H)1.581.57
S=O1.431.42
O-H0.970.97
Angles (degrees)
Cl-S-O(H)103.1103.5
O(H)-S=O107.8107.5
Cl-S=O110.2110.5
O=S=O123.1123.5
Data sourced from a DFT study on graphene exfoliation by this compound. mdpi.com

These computational results are crucial for understanding how the molecule will pack in a crystal lattice or how it will present itself to another reactant molecule or a surface.

Analysis of Potential Energy Surfaces and Conformational Changes

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. By analyzing the PES, chemists can identify stable conformers (isomers that can be interconverted by rotation around single bonds), transition states between them, and the energy barriers for these interconversions.

For molecules related to this compound, such as chlorosulfuryl chloroformate (ClC(O)OSO2Cl), DFT calculations have been used to map out the PES by systematically rotating dihedral angles. conicet.gov.ar This approach reveals the existence of different conformers, such as syn-gauche and syn-anti forms, and determines their relative energies. conicet.gov.ar While direct, comprehensive PES studies on this compound itself are less commonly published, the photodissociation of this compound has been investigated by calculating stationary points on the PES, which include the reactant, transition state, and product configurations. acs.org These studies help to understand the energy landscape leading to its decomposition into sulfur trioxide and hydrogen chloride. acs.org

Furthermore, the rotational spectrum of this compound, studied with microwave spectroscopy, has been interpreted with the aid of quantum chemical calculations, which suggest that the -OH group can undergo large-amplitude motion, indicating a relatively flat potential energy surface for this specific torsional coordinate. utrgv.edu This motion implies the presence of equivalent energy minima and a low barrier to interconversion, a key feature of the molecule's conformational landscape. utrgv.edu

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For this compound, modeling has been applied to understand how it behaves as a reactant, particularly in sulfonation reactions where it acts as an electrophile.

Elucidation of Reaction Pathways and Transition States

A chemical reaction proceeds from reactants to products via a specific pathway that involves a high-energy point known as the transition state. Computational modeling can map out this entire pathway, providing the structures and energies of reactants, intermediates, transition states, and products.

DFT calculations have been successfully used to investigate complex cascade reactions involving this compound. For example, in the reaction of enynes with this compound to form sultones, computational studies at the B3LYP-D3BJ(PCM=MeCN)/6-311++G(d,p) level of theory have been performed. uniovi.es These calculations elucidated a multi-step mechanism, identifying key transition states and intermediates. uniovi.es The reaction was found to initiate with a proton transfer from this compound to the alkyne, proceeding through an ionic pair and a dienyl chlorosulfate (B8482658) intermediate. uniovi.es The calculated activation energies for each step helped to rationalize the observed reaction conditions and product formation. uniovi.es Such studies demonstrate the ability of computational methods to unravel complex, counterintuitive reaction mechanisms that would be difficult to probe experimentally. uniovi.es

Simulation of Electrophilic Attack and Product Formation

This compound is a potent electrophile, a species that accepts an electron pair to form a chemical bond. Its reactions often involve an electrophilic attack on an electron-rich center. Computational simulations can model this process, providing insights into the factors that control reactivity and selectivity.

The sulfonation of aromatic compounds is a classic example of electrophilic substitution. In the case of modifying H-Zeolite Socony Mobil-5 (HZSM-5) with this compound to remove o-xylene, the proposed mechanism involves an electrophilic attack. nih.gov The sulfonation reaction is described as an electrophilic substitution where the electrophile attacks the ortho- or para-position of the methyl group on the benzene (B151609) ring of o-xylene, which has a higher electron cloud density. nih.gov DFT calculations are suggested as a means to obtain relevant enthalpy data to further understand this adsorption and reaction process. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, which are generated from DFT calculations, can visually indicate the sites for electrophilic and nucleophilic attack. mdpi.com For molecules reacting with this compound, MEP analysis can predict where the electrophilic chlorosulfonyl group is most likely to react. mdpi.com This predictive capability is valuable in understanding and designing chemical syntheses.

Interfacial Phenomena and Material Interactions via Computational Methods

The interaction of this compound with surfaces and materials is critical for many of its applications, from chemical synthesis to materials science. Computational methods, especially DFT, are uniquely suited to model these complex interfacial phenomena at the atomic scale.

A notable example is the use of this compound for the exfoliation of graphite (B72142) to produce graphene. mdpi.com DFT calculations have been performed to understand the exceptional ability of this compound in this process. mdpi.com These studies model the adsorption of this compound molecules on graphene monolayers and their intercalation between graphene bilayers. mdpi.com The calculations reveal a significant charge transfer from the graphene layers to the acid molecules, which is believed to be a key factor in overcoming the van der Waals forces holding the layers together and preventing their reaggregation. mdpi.com The geometric matching between the this compound molecule and the carbon rings of graphene is also identified as a crucial element for this efficient interaction. mdpi.com

Table 2: Calculated Interaction Properties of this compound with Bilayer Graphene (BLG) This table summarizes key parameters calculated using DFT for the interaction of this compound with bilayer graphene, highlighting its effectiveness as an exfoliating agent.

PropertyValue
Equilibrium Interlayer Distance (d_eq) 7.1 Å
Intercalation Energy (E_int) -0.67 eV/molecule
Electron Transfer per Acid Molecule (ΔQ_int) 0.30 e⁻
Data sourced from a DFT study on graphene exfoliation.

These computational findings provide a molecular-level explanation for the experimental observation that this compound is a superior agent for the spontaneous exfoliation of graphite. mdpi.com Similar computational approaches are used to study the modification of other materials, such as zeolites and carbon nanotubes, where this compound is used to introduce sulfonic acid groups, thereby altering the material's surface chemistry and properties. nih.govmdpi.com Computational modeling of such interfacial reactions is crucial for designing new materials with tailored functionalities. acs.orgnih.gov

Adsorption and Intercalation Studies of this compound with Graphene

Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in explaining the high efficiency of this compound in exfoliating graphite to produce graphene. mdpi.comresearchgate.net This process involves two key phenomena: adsorption and intercalation, both of which are modeled to understand the underlying mechanisms. mdpi.com

Adsorption refers to the process where this compound molecules attach to the surface of a graphene layer. mdpi.com DFT calculations show that the adsorption of this compound onto monolayer graphene (MLG) is an exothermic process. mdpi.com A crucial factor in this interaction is the excellent geometric match between the this compound molecule and the carbon rings of the graphene lattice. mdpi.comresearchgate.net This favorable geometry facilitates a significant transfer of electrons from the graphene to the acid molecule. mdpi.comresearchgate.net

Intercalation is the insertion of this compound molecules between two layers of graphene, such as in bilayer graphene (BLG). mdpi.com Computational models have studied this for different stacking configurations of graphene, primarily Bernal (AB) and simple hexagonal (AA) stacking. mdpi.com The calculations reveal that intercalation is a more exothermic process in AA-stacked systems. mdpi.com The presence of the intercalated acid molecules increases the distance between the graphene layers. mdpi.com For instance, the interlayer distance with intercalated this compound is calculated to be 0.3–0.4 Å greater than with sulfuric acid, a difference attributed to the larger size of the chlorine atom. mdpi.com

The ultimate result of both adsorption and intercalation is the positive charging of the graphene layers, which leads to strong Coulombic repulsion between them. mdpi.com This repulsion prevents the graphene sheets from re-aggregating and is the fundamental reason for the effective and spontaneous exfoliation of graphite by this compound. mdpi.comresearchgate.net

The following tables present data from DFT calculations, comparing this compound with other exfoliating agents.

Calculated Adsorption Energies and Electron Transfers on Monolayer Graphene (MLG)

This table shows the calculated adsorption energy (Eads) and the electron transfer per molecule (ΔQads) for different exfoliating agents at low and high concentrations.

MoleculeConcentrationEads (eV/molecule)ΔQads (e/molecule)
This compoundLow-0.80-0.48
This compoundHigh-0.74-0.44
Sulfuric AcidLow-0.69-0.33
Sulfuric AcidHigh-0.63-0.30
Sodium BisulfateLow-0.56-0.12

Data sourced from DFT calculations. mdpi.comresearchgate.net Low concentration corresponds to one molecule per 32 carbon atoms, while high concentration is one molecule per 18 carbon atoms. mdpi.comresearchgate.net

Calculated Intercalation Properties in Bilayer Graphene (BLG)

This table shows the calculated equilibrium interlayer distance (deq) and intercalation energy (Eint) for chlorosulfonic and sulfuric acids in AA-stacked bilayer graphene.

MoleculeConcentrationdeq (Å)Eint (eV/molecule)
This compoundLow8.56-0.62
This compoundHigh7.92-0.58
Sulfuric AcidLow8.16-0.50
Sulfuric AcidHigh7.65-0.44

Data sourced from DFT calculations for AA-BLG. mdpi.com Low concentration corresponds to one molecule per 64 carbon atoms, while high concentration is one molecule per 36 carbon atoms. mdpi.com

Electron Transfer and Binding Energy Calculations in Materials Science

Computational studies focusing on electron transfer and binding energies are fundamental to understanding the interaction between this compound and carbon nanomaterials like graphene. mdpi.comresearchgate.net These calculations, performed within the framework of Density Functional Theory (DFT), quantify the electronic and energetic changes that drive processes such as the spontaneous exfoliation of graphite. mdpi.comresearchgate.net

Binding energy calculations, which include adsorption and intercalation energies, reveal the strength of the interaction. researchgate.net The adsorption of this compound on graphene is an exothermic process, indicating a spontaneous and favorable interaction. mdpi.com DFT studies have calculated the binding energies for this compound at various concentrations on both monolayer and bilayer graphene, consistently showing a strong affinity. mdpi.comresearchgate.net The binding energy is influenced by the stacking of graphene layers, with the strongest interaction observed with AA-stacked bilayer graphene. researchgate.net

A key finding from these computational models is the significant electron transfer that occurs from the graphene sheet to the adsorbed or intercalated this compound molecule. mdpi.comuliege.be This phenomenon, also known as p-type doping, leaves the graphene with a net positive charge. uliege.belancs.ac.uk The amount of charge transferred is substantial; calculations show it is 46% larger for this compound than for sulfuric acid and four times larger than for sodium bisulfate. researchgate.net This extensive charge transfer is facilitated by the geometric compatibility between the this compound molecule and the graphene's hexagonal structure. mdpi.comresearchgate.net

The consequence of this electron transfer is a buildup of positive charges on the graphene layers. mdpi.com This induces strong electrostatic repulsion between the sheets, overcoming the van der Waals forces that hold them together in graphite. mdpi.com This calculated repulsion explains the experimental observation that this compound can efficiently exfoliate graphite into individual graphene sheets without the need for mechanical agitation. mdpi.comresearchgate.net

Molecular Docking Simulations for Biological Activity Prediction

In the context of biological activity, this compound is not typically the direct subject of molecular docking simulations. Instead, it serves as a crucial reagent in the synthesis of various sulfonamide derivatives, which are then evaluated computationally and experimentally for their potential as therapeutic agents. nih.govchemmethod.compensoft.net Molecular docking is a computational technique used to predict how these synthesized molecules (ligands) bind to a specific biological target, usually a protein or enzyme. chemmethod.com

The process generally involves a multi-step synthesis where this compound is used in a key chlorosulfonation step. nih.govchemmethod.com For example, it is used to react with a molecular scaffold, such as acetanilide (B955) or quinoxaline (B1680401), to produce a sulfonyl chloride intermediate. nih.govchemmethod.com This highly reactive intermediate is then reacted with a library of different amines to generate a series of novel sulfonamide compounds. nih.govpensoft.net

Once synthesized, these sulfonamide derivatives are subjected to molecular docking simulations against specific protein targets implicated in disease. nih.govchemmethod.com For instance, derivatives have been docked into the active sites of targets like:

  • DNA Gyrase: To predict antibacterial activity. nih.gov
  • FGFR2 Kinase Receptor: To predict anticancer activity against breast cancer cell lines. chemmethod.com
  • Carbonic Anhydrase: To investigate potential antibacterial mechanisms. pensoft.net
  • The docking simulations calculate a "docking score," which estimates the binding affinity between the ligand and the protein. chemmethod.com The simulations also predict the binding mode, showing the specific interactions (like hydrogen bonds) between the compound and the amino acid residues in the protein's active site. chemmethod.com These theoretical results help to rationalize the observed biological activity from in vitro assays and guide the design of more potent and selective inhibitors. nih.govchemmethod.com

    Environmental Considerations and Sustainable Chemical Research

    Research into Green Chemistry and Cleaner Production Technologies for Chlorosulfonic Acid

    The production of this compound is traditionally energy-intensive and involves hazardous materials. Consequently, there is a strong drive to develop cleaner and more efficient manufacturing processes guided by the principles of green chemistry. acs.org Key areas of research include waste prevention, energy efficiency, and the use of safer chemical synthesis routes. acs.orgresearchgate.net

    A significant shift is occurring from traditional batch processing to continuous manufacturing methods. researchgate.net Continuous flow chemistry, for instance, is being explored to improve the safety, speed, and environmental footprint of chlorosulfonylation reactions. nih.gov The use of microreactors and continuous stirred-tank reactors (CSTRs) allows for better control over the highly exothermic reaction, enhancing safety and yield while minimizing waste. nih.govdatavagyanik.com

    Innovations in production technology are also focused on creating integrated systems that maximize resource efficiency. researchgate.net This "Verbund and recycling system" approach involves a vertically integrated production process where waste streams and off-gases from one stage are used as raw materials in another. researchgate.net For example, hydrogen chloride (HCl) and sulfur dioxide (SO2) generated during the process can be captured and recycled. researchgate.net Patents have been granted for processes that utilize waste HCl gas from other chemical manufacturing units as a raw material for this compound synthesis, thereby saving resources and reducing pollution. google.com Other cleaner production methods aim to adjust the molar ratio of reactants to ensure the this compound is completely reacted, which avoids the need for subsequent treatment and allows for the recycling of by-products like hydrogen chloride. google.com

    Technological advancements in automation and real-time monitoring have also led to significant improvements in production efficiency and safety. datavagyanik.com These innovations align with green chemistry goals by reducing energy consumption and preventing the formation of hazardous waste. researchgate.netmarketresearchintellect.com

    Table 1: Innovations in Cleaner Production of this compound

    Innovation Principle of Green Chemistry Description Research Findings/Benefits Source(s)
    Continuous Flow Processing Accident Prevention, Energy Efficiency Shifting from batch to continuous manufacturing using flow reactors (e.g., CSTRs, microreactors). Improves safety by managing exothermic reactions in smaller volumes, increases efficiency, and enhances product quality. nih.gov researchgate.net, nih.gov, datavagyanik.com
    Integrated "Verbund" Systems Waste Prevention, Atom Economy Vertically integrated production where by-products and waste streams (e.g., HCl, SO2) are recycled and reused as raw materials. Makes chlorination and sulfonation reactions more sustainable by creating a closed-loop system. researchgate.net researchgate.net
    By-product Valorization Waste Prevention Utilizing waste gas (HCl) from other chemical processes (e.g., benzyl (B1604629) chloride production) as a feedstock for this compound. Sufficiently utilizes waste gas as a raw material, saving resources, reducing pollution, and lowering costs. google.com google.com, google.com
    Process Optimization Less Hazardous Chemical Syntheses Adjusting reactant ratios to ensure complete reaction of this compound, inhibiting side reactions. Avoids the need to treat unreacted this compound and facilitates the recycling of by-products like HCl. google.com google.com

    Innovations in By-product Management and Waste Treatment for this compound Processes

    The conventional production of this compound generates significant quantities of acidic by-products, primarily hydrochloric acid (HCl) and spent sulfuric acid (H2SO4). chemithon.com The management and disposal of this hazardous waste present considerable economic and environmental challenges, driving innovation in treatment and recycling technologies. chemithon.comlobachemie.com

    One of the key strategies is the integration of by-product recycling directly into the production loop. researchgate.net As mentioned, "Verbund" systems capture off-gases like HCl and SO2 for reuse, preventing their release and turning a waste stream into a valuable resource. researchgate.net Some patented methods focus specifically on recycling the hydrogen chloride gas generated during the sulfonation reaction. google.com

    A notable innovation in waste treatment is the application of electrodialysis for waste acid streams. eco-eqpt.com Electrodialysis is a membrane separation process that uses an electric potential to separate ions. eco-eqpt.com This technology can be used to treat waste acid from sulfonation reactions to recover and concentrate valuable components like sulfuric acid. eco-eqpt.com By separating the acid from organic impurities, the process can yield a relatively pure sulfuric acid solution that is suitable for reuse in other chemical processes. eco-eqpt.com This not only reduces the volume of waste requiring disposal but also simplifies the subsequent treatment of the remaining wastewater. eco-eqpt.com

    Development of Sustainable this compound Applications

    Beyond cleaner production, research is also focused on leveraging this compound to create more sustainable end-products. datahorizzonresearch.com This involves its use as a reagent in green chemistry applications that lead to environmentally friendly materials or enable more efficient, less wasteful synthetic routes. datahorizzonresearch.com

    A major application driving this trend is the production of eco-friendly and biodegradable surfactants. marketresearchintellect.com this compound is a key ingredient in the synthesis of surfactants like linear alkylbenzene sulfonate (LABS), which are fundamental components of modern detergents and cleaning products. datavagyanik.com The growing consumer and regulatory demand for products with a lower environmental impact is pushing manufacturers to use this compound to develop these more sustainable cleaning agents. marketresearchintellect.com

    Another significant area of sustainable innovation is the use of this compound to create heterogeneous solid acid catalysts. oiccpress.comscispace.comtandfonline.com In many organic syntheses, traditional liquid acid catalysts generate large amounts of waste that is difficult to separate and treat. Solid acid catalysts, by contrast, can be easily filtered from the reaction mixture and reused for multiple cycles, aligning with the green chemistry principle of waste reduction. acs.orgoiccpress.com

    Researchers have successfully developed several such catalysts:

    Kaolin-SO3H nanoparticles: Prepared by reacting natural kaolin (B608303) with this compound, these nanoparticles have been used as an efficient, reusable catalyst for the environmentally friendly synthesis of azo dyes. oiccpress.com

    Porous Organic Polymer Catalyst: A bifunctional organocatalyst was synthesized using this compound, which proved effective in the one-pot, multi-component synthesis of 1,8-naphthyridines, an important class of heterocycles in the chemical industry. scispace.comrsc.org The process is considered green due to its efficiency and the reusability of the catalyst. scispace.com

    Waste Biomass-Derived Catalyst: In a novel approach, a mesoporous solid acid catalyst was created through the in-situ carbonization and sulfonation of water hyacinth, a waste biomass, using this compound. tandfonline.com This catalyst demonstrated high efficiency in transesterification reactions for biodiesel production and is considered sustainable due to its origin from waste material and its stability for reuse. tandfonline.com

    These developments showcase how this compound, despite being a harsh reagent, can be a critical tool in developing greener chemical processes and products. datahorizzonresearch.com

    Future Research Avenues and Emerging Applications of Chlorosulfonic Acid

    Exploration of Novel Synthetic Pathways and Catalytic Systems

    The quest for greener and more efficient chemical manufacturing processes is a significant driver for innovation in the use of chlorosulfonic acid. datahorizzonresearch.commarketresearchintellect.com Research is increasingly focused on developing new catalytic systems where this compound is used either as a precursor or a direct functionalizing agent to create robust, reusable, and highly active solid acid catalysts. These advanced catalysts are promising for a variety of organic transformations.

    Key research findings include:

    Sulfated Zirconia Catalysts: this compound has been employed as a novel sulfonating agent to synthesize sulfated zirconia. acs.org This method results in a catalyst with a significantly higher sulfur content and reduced sulfur leaching compared to conventional preparation methods using sulfuric acid. acs.org This catalyst has shown outstanding performance in the alkylation of aromatics to remove trace olefins, a critical purification step in the petrochemical industry. acs.org

    Functionalized Polymer Catalysts: Researchers have successfully immobilized this compound onto porous organic polymers. researchgate.netrsc.org For instance, a catalyst prepared by coating this compound on a poly(triazine-benzene sulfonamide) support (PTBSA-SO₃H) has been developed for the one-pot, three-component synthesis of 1,8-naphthyridines under ambient conditions. researchgate.netrsc.org

    Modified Biopolymer Catalysts: The treatment of natural biopolymers with this compound is another promising route. Hydroxyapatite, a material derived from natural phosphate, has been treated with this compound to create an effective catalyst for oleic acid esterification to produce biodiesel under microwave irradiation. rsc.org Similarly, carbohydrate-derived carbons have been sulfonated using this compound, yielding catalysts with high sulfonic acid density and excellent activity in converting palm fatty acid distillate into fatty acid methyl esters (FAME). mdpi.com

    Novel Inorganic Acid Catalysts: A novel solid acid, Boron sulfonic acid [B(HSO₄)₃], is prepared through the reaction of boric acid and this compound. scielo.br This catalyst has proven to be highly efficient and regioselective for the ring-opening of epoxides to form thiocyanohydrins under solvent-free conditions, which are important intermediates in pharmaceutical and agricultural chemistry. scielo.br

    Catalyst SystemSupport MaterialRole of this compoundApplicationKey FindingReference
    Sulfated ZirconiaZirconia (ZrO₂)Sulfonating AgentRemoval of trace olefins from aromaticsCreates catalyst with higher sulfur content and stability. acs.org
    PTBSA-SO₃HPorous Organic PolymerImmobilized Acidic GroupSynthesis of 1,8-naphthyridinesActs as a reusable, bifunctional organocatalyst. researchgate.netrsc.org
    Sulfonated HydroxyapatiteHydroxyapatite (HAP)Surface FunctionalizationBiodiesel production (esterification)Effective catalysis under microwave irradiation. rsc.org
    Boron Sulfonic AcidBoric AcidReactant to form B(HSO₄)₃Regioselective conversion of epoxidesNovel, efficient solid acid catalyst for solvent-free reactions. scielo.br

    Integration of this compound in Advanced Functional Materials and Nanotechnology

    The unique properties of this compound as a superacid have opened up new frontiers in materials science, particularly in the processing and functionalization of nanomaterials. It acts as an ideal solvent that can exfoliate and disperse materials that are otherwise difficult to process, enabling the fabrication of advanced composites and functional devices. mit.edu

    Emerging applications in this domain include:

    Graphene Production: this compound can spontaneously exfoliate graphite (B72142) into single-layer graphene sheets without the need for mechanical agitation or chemical functionalization. rice.eduresearchgate.net This method produces high-quality, defect-free graphene that can be dispersed at high concentrations to form liquid crystals, which can then be spun into continuous fibers or used to create transparent conductive films. rice.edumdpi.com

    Dispersion of 2D Materials: Beyond graphene, an intercalation-assisted exfoliation process using this compound has been developed to produce high-quality, large-area flakes of other two-dimensional (2D) materials, including hexagonal boron nitride (h-BN) and molybdenum disulfide (MoS₂). zendy.ioresearchgate.net This technique yields stable suspensions of these materials in various polar solvents, suitable for fabricating laminates and coatings. zendy.ioresearchgate.net

    Carbon Nanotube (CNT) Processing: this compound is recognized as a true solvent for carbon nanotubes, capable of dissolving them by protonating their sidewalls, which induces repulsion and overcomes van der Waals forces. technion.ac.il This allows for the solution-spinning of highly aligned, high-performance CNT fibers that combine high strength with metallic-level thermal and electrical conductivity. rice.edu Furthermore, immersing and stretching CNT sheets in this compound has been shown to dramatically improve their alignment, density, strength, and electrical conductivity, creating flexible heating elements that operate at low voltages. mdpi.com

    Functional Biopolymers: The sulfonation of biopolymers is another active area of research. Raw lignocellulosic biomass like jute can be treated with this compound to simultaneously remove lignin (B12514952) and sulfonate the cellulose (B213188) surface, producing cellulose sulfate (B86663) nanofibers (CSNFs). researchgate.net These nanofibers can then be wet-spun into high-strength fibers for advanced applications. researchgate.net

    MaterialRole of this compoundResulting Application/ImprovementReference
    GrapheneSpontaneous exfoliation of graphiteHigh-concentration, defect-free graphene dispersions for fibers and conductive films. rice.eduresearchgate.net
    Carbon Nanotubes (CNTs)Solvent for dissolution and alignmentHigh-performance fibers; flexible, low-voltage heating elements. rice.edutechnion.ac.ilmdpi.com
    h-BN, MoS₂Intercalation-assisted exfoliationStable suspensions of large-area 2D flakes for coatings and laminates. zendy.ioresearchgate.net
    CelluloseSulfonation and defibrillation of raw biomassProduction of cellulose sulfate nanofibers for high-strength fibers. researchgate.net

    Expanding Applications in Pharmaceutical and Agrochemical Innovation

    This compound remains an indispensable reagent in the pharmaceutical and agrochemical industries, primarily for introducing sulfonyl groups into organic molecules. datahorizzonresearch.combonafideresearch.commarketresearchfuture.com Innovation in this field is driven by the need for new, more effective therapeutic agents and advanced crop protection solutions. dataintelo.com Research continues to leverage chlorosulfonation in the synthesis of complex active ingredients.

    Recent and future-focused applications include:

    Synthesis of Novel Drug Candidates: Chlorosulfonation is a key step in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including numerous essential medicines designated by the World Health Organization. mdpi.comnih.gov Its application is critical in developing new generations of drugs. For example, it is used to create sulfonyl chloride intermediates in the synthesis of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment. mdpi.com It also plays a role in the synthesis of antineoplastic (anti-cancer) sulfonamides and antibacterial quinoxalines. mdpi.com Market analysis indicates that pharmaceutical synthesis accounts for nearly 31% of this compound usage and is integral to over 28% of drug development pipelines. globalgrowthinsights.com

    Advanced Agrochemicals: In agriculture, there is a push towards more efficient and environmentally responsible solutions for crop protection. dataintelo.com this compound is vital for producing advanced herbicides, pesticides, and fungicides, such as sulfonylurea herbicides. dataintelo.comdatavagyanik.com Its role is crucial in developing customized agrochemical formulations that align with modern precision agriculture practices, helping to ensure global food security. dataintelo.com

    Addressing Challenges in Reactivity, Selectivity, and Process Control

    The primary challenge in working with this compound is managing its extreme reactivity and corrosiveness, which can lead to side reactions, low selectivity, and significant safety hazards. marketresearchintellect.comnumberanalytics.comveolianorthamerica.com Future research is heavily invested in developing advanced process control strategies to mitigate these issues, making its use safer, more efficient, and scalable.

    Key strategies being explored are:

    Continuous Flow Chemistry: A significant advancement is the shift from batch processing to continuous manufacturing, or flow chemistry. mdpi.comnih.gov Researchers have designed automated systems using continuous stirred-tank reactors (CSTRs) for chlorosulfonation reactions, such as the production of aryl sulfonyl chlorides. nih.gov This approach allows for precise control over reaction parameters (temperature, residence time), improved heat management, and minimized exposure to the hazardous reagent, leading to enhanced safety, consistency, and spacetime yield. mdpi.comnih.gov

    Process Automation and Industry 4.0: The integration of advanced process control systems, real-time monitoring, and data analytics—hallmarks of Industry 4.0—is poised to revolutionize the handling of this compound. datahorizzonresearch.com These technologies can optimize reaction conditions, predict maintenance needs, and ensure consistent product quality while enhancing operational safety. datahorizzonresearch.comnumberanalytics.com

    Optimizing Reaction Conditions: Fundamental research continues to investigate the effects of temperature, solvent choice, and reagent concentration on sulfonation reactions to improve selectivity and yield. numberanalytics.com The challenge of achieving high regioselectivity in the sulfation of complex molecules remains a key focus, prompting the development of novel synthetic protocols and protecting group strategies. nih.gov

    Q & A

    Q. What are the recommended methods for synthesizing and characterizing chlorosulfonic acid derivatives in catalytic applications?

    • Methodological Answer : To synthesize silica-bonded S-sulfonic acid (SBSSA), react 3-mercaptopropylsilica (MPS) with this compound in chloroform under inert conditions. Purify the product via vacuum filtration and wash with anhydrous solvents. Characterize using Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic group incorporation, elemental analysis for sulfur content, and nitrogen adsorption-desorption isotherms for surface area quantification. SBSSA has been validated as a catalyst for synthesizing quinoxaline derivatives at room temperature, achieving yields >85% .

    Q. How should researchers safely handle this compound in laboratory settings, considering its corrosive and reactive nature?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use neoprene gloves (Class B/C chemical resistance), face shields, and acid-resistant aprons.
    • Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl/SO₃ fumes.
    • Storage : Store in glass or PTFE containers under dry inert gas (e.g., argon). Avoid contact with water, amines, or metals (e.g., aluminum) due to violent exothermic reactions .
    • Spill Mitigation : Neutralize spills with dry sodium bicarbonate or calcium oxide; never use water .

    Q. What experimental protocols are essential for measuring the acid strength of this compound when supported on inorganic oxides?

    • Methodological Answer : Immerse inorganic oxides (e.g., SiO₂, TiO₂, Al₂O₃) in this compound under controlled humidity. Measure acid strength via Hammett acidity function (H₀) using indicator dyes (e.g., nitrobenzene derivatives). For example:
    Oxide SupportBasicity (δ⁻)H₀ Range
    SiO₂-0.23-11.5 < H₀ ≤ -10.8
    TiO₂-0.27-9.3 < H₀ ≤ -9.0
    Al₂O₃-0.36-9.3 < H₀ ≤ -9.0
    Higher oxide basicity reduces proton availability, lowering acid strength. Validate with pyridine-adsorption FTIR to distinguish Brønsted vs. Lewis acid sites .

    Advanced Research Questions

    Q. How can this compound be optimized as a solvent for dispersing carbon nanotubes (CNTs), and what analytical techniques validate individual nanotube dispersion?

    • Methodological Answer :
    • Dispersion Protocol : Use this compound at concentrations >0.1 wt% CNTs under shear mixing (10,000 rpm for 1 hr). The acid acts as an athermal solvent, dissolving CNTs as individuals via protonation-driven electrostatic repulsion .
    • Validation : Employ cryogenic transmission electron microscopy (cryo-TEM) by flash-freezing the solution in liquid ethane. This preserves the dispersed state, confirming individual nanotubes (no bundling). Complementary small-angle X-ray scattering (SAXS) quantifies dispersion homogeneity .

    Q. What mechanistic insights explain the role of this compound in sulfonation reactions, particularly regarding reaction kinetics and intermediate species?

    • Methodological Answer :
    • Kinetic Studies : Monitor sulfonation of aromatic compounds (e.g., benzene derivatives) using in-situ UV-Vis spectroscopy to track intermediate formation (e.g., Wheland intermediates). Rate constants (k) follow pseudo-first-order kinetics under excess acid conditions.
    • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies proton transfer steps. Density functional theory (DFT) simulations reveal transition-state stabilization via H-bonding between the sulfonic group and substrate .

    Q. How do variations in reaction conditions (e.g., temperature, stoichiometry) influence the synthesis of sulfonated polymers using this compound?

    • Methodological Answer :
    • Experimental Design : Vary temperature (0–50°C), acid-to-monomer ratio (1:1 to 5:1), and reaction time (1–24 hrs). For sulfonated polystyrene, optimize at 25°C with a 3:1 molar ratio (acid:monomer) for 6 hrs to achieve 90% sulfonation.
    • Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution and ¹H NMR to quantify sulfonation degree (integration of aromatic vs. sulfonic protons). Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition >200°C .

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    Chlorosulfonic acid

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